Bienvenue dans la boutique en ligne BenchChem!

N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide

Microbial Reduction Chiral Alcohol Beta-3 Agonist Intermediate

N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide (CAS 14347-25-2) is a synthetic chemical intermediate belonging to the phenyl methanesulfonamide class. With the molecular formula C₁₆H₁₆BrNO₄S, it is characterized by a bromoacetyl group that serves as a critical reactive handle for further chemical transformations.

Molecular Formula C16H16BrNO4S
Molecular Weight 398.3 g/mol
CAS No. 14347-25-2
Cat. No. B3047732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide
CAS14347-25-2
Molecular FormulaC16H16BrNO4S
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2
InChIInChI=1S/C16H16BrNO4S/c1-23(20,21)18-14-9-13(15(19)10-17)7-8-16(14)22-11-12-5-3-2-4-6-12/h2-9,18H,10-11H2,1H3
InChIKeyMSZJJGHZRBKVHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide (CAS 14347-25-2): A Specialized Intermediate for Beta-3 Agonist Synthesis


N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide (CAS 14347-25-2) is a synthetic chemical intermediate belonging to the phenyl methanesulfonamide class. With the molecular formula C₁₆H₁₆BrNO₄S, it is characterized by a bromoacetyl group that serves as a critical reactive handle for further chemical transformations . Published synthetic routes describe its primary role as a key intermediate (designated as compound VI or compound 1) in the multi-step preparation of catecholamine surrogates acting as beta-3 adrenergic receptor agonists [1].

Why N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide Cannot Be Simply Replaced by Other Phenacyl Halides


The compound's value in a synthetic sequence is not solely as a ketone but as a specifically difunctionalized intermediate where the bromoacetyl group acts as both an electrophile for nucleophilic displacement and a substrate for enantioselective reduction. A simple substitution with the non-halogenated N-[5-acetyl-2-(benzyloxy)phenyl]methanesulfonamide (CAS 14347-08-1) would halt the synthetic pathway, as it lacks the leaving group required for the critical alkylation step. Conversely, the choice of halogen directly impacts the rate and selectivity of subsequent biotransformations, as demonstrated by the specific performance of the bromo-substituted compound in microbial reductions [1]. These factors necessitate a rigorous, evidence-based selection process, detailed below.

Quantitative Differentiation Evidence for N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide Over In-Class Alternatives


Biotransformation Yield and Optical Purity in (R)-Alcohol Synthesis

The compound 4-benzyloxy-3-methanesulfonylamino-2'-bromoacetophenone (compound 1) was reduced to the corresponding (R)-alcohol (2) by Sphingomonas paucimobilis SC 16113. This process achieved a reaction yield of >85% and an optical purity of 99.5% for the desired (R)-enantiomer [1]. In contrast, a spontaneous debromination side reaction observed under these conditions yields the alpha-chloroacetophenone analog (5) in only 9% along with the alpha-hydroxy ketone (6) in 18%, demonstrating that the bromo compound is the preferred substrate for the high-yielding enzymatic reduction, while the chloro derivative is a minor, unintended side product [1].

Microbial Reduction Chiral Alcohol Beta-3 Agonist Intermediate

Synthetic Pathway Compatibility: Critical Role of the Bromoacetyl Moiety

In the patent synthesis of beta-3 agonists, the bromoacetyl group of this compound (intermediate VI) is essential for subsequent steps: the bromine atom is substituted with an iodine atom (using NaI in acetone) to form a more reactive iodo intermediate, which then undergoes alkylation with a benzhydryl amine to build the core pharmacophore [1]. Attempting to use the acetyl analog (compound V, CAS 14347-08-1) would stall the synthesis at this point as it lacks a displaceable leaving group, fundamentally altering the route and preventing access to the target molecule.

Nucleophilic Substitution Synthetic Intermediate Alkylation

Reactivity Profile: Bromine as Optimal Leaving Group for High-Yield Chiral Reduction

The patent and literature route describes an enantioselective reduction of the ketone in the bromoacetyl compound using a chiral oxazaborolidine catalyst and borane [1]. The documented outcome is the (R)-alcohol in high chemical and optical yield, forming the basis for the subsequent biocatalytic alternative. While direct comparative kinetic data between bromine, chlorine, and iodine leaving groups are not provided in the primary source, the bromine atom represents the optimal balance of sufficient reactivity for downstream halogen exchange without the excessive lability of the iodide, which could lead to premature solvolysis, or the insufficient reactivity of the chloride, which would slow nucleophilic displacement and potentially reduce overall yield [2].

Enantioselective Reduction Leaving Group Effect Borane Reduction

Application Scenarios Where N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide Outperforms Alternatives


Microbial Synthesis of Chiral (R)-Alcohol for Beta-3 Receptor Agonists

In the development of beta-3 adrenergic receptor agonists, the production of chiral intermediates with high enantiomeric excess is paramount. This compound is the preferred substrate for the whole-cell reduction by Sphingomonas paucimobilis SC 16113, yielding the (R)-alcohol in >85% yield and 99.5% optical purity. This specific transformation is not efficiently accomplished with the acetyl or chloroacetyl analogs, making this compound indispensable for this biotransformation route [1].

Synthesis of Complex Catecholamine Surrogates via Iterative Alkylation

The compound's bromoacetyl group enables a sequential halogen exchange to a more reactive iodo derivative, followed by a crucial alkylation step with a protected amine to construct the core skeleton of potent beta-3 agonists. This two-step activation-alkylation sequence is a key differentiator from non-halogenated analogs, which would require a completely redesigned synthetic strategy [2].

Chiral Alcohol Preparation via Borane-Oxazaborolidine Reduction

In an alternative chemical synthesis route, the compound is reduced enantioselectively using a chiral oxazaborolidine catalyst and borane. This reaction capitalizes on the ketone functionality of the bromoacetyl group to establish the chiral center, a transformation that is not possible with the already reduced or non-ketone analogs, further underscoring the compound's unique synthetic utility [2].

Quote Request

Request a Quote for N-(2-benzyloxy-5-bromoacetyl-phenyl)-methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.